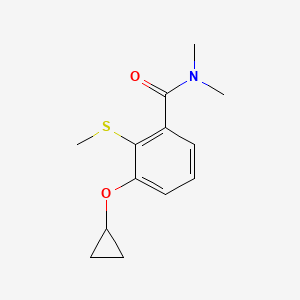
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.348 g/mol This compound contains a benzamide core substituted with a cyclopropoxy group, a dimethylamino group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method involves the use of lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides. The reaction is carried out under mild conditions, making it an efficient and selective approach for synthesizing α-sulfenylated ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core and the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides and thioethers.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)aniline: This compound shares a similar structure but lacks the benzamide core.
N,N-Dimethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar amide structure but different substituents.
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-2-(methylthio)benzamide is unique due to its combination of a cyclopropoxy group, a dimethylamino group, and a methylthio group on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H17NO2S/c1-14(2)13(15)10-5-4-6-11(12(10)17-3)16-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
HAMNERSBNHAIGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















